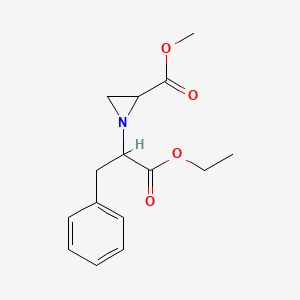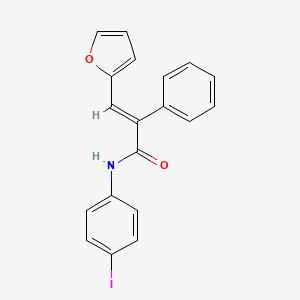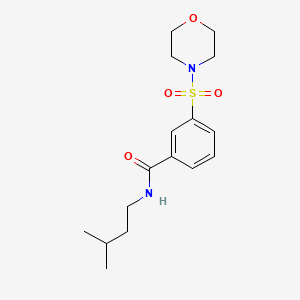
Methyl 1-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)aziridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)aziridine-2-carboxylate is a complex organic compound that features an aziridine ring, a three-membered nitrogen-containing ring Aziridines are known for their high strain energy, which makes them highly reactive and useful in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)aziridine-2-carboxylate typically involves the reaction of aziridine-2-carboxylic acid derivatives with appropriate reagents. One common method includes the nucleophilic ring-opening of aziridines, which can be achieved using various nucleophiles under acidic or basic conditions . For instance, the reaction of aziridine-2-carboxylic acid with ethyl chloroformate and phenylacetic acid under basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)aziridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different products.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Substitution Reactions: The aziridine ring can participate in substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Lewis acids, such as boron trifluoride etherate
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and thiols, depending on the nucleophile used in the ring-opening reactions .
Scientific Research Applications
Methyl 1-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)aziridine-2-carboxylate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: Studied for its interactions with biological molecules and potential as a bioactive compound.
Industrial Applications: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)aziridine-2-carboxylate involves the high reactivity of the aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity.
N-substituted aziridines: These compounds have different substituents on the nitrogen atom, affecting their reactivity and applications.
Azetidines: Four-membered nitrogen-containing rings that are less strained but still reactive.
Uniqueness
Methyl 1-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)aziridine-2-carboxylate is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of the ethoxy, oxo, and phenyl groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
methyl 1-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-3-20-15(18)12(9-11-7-5-4-6-8-11)16-10-13(16)14(17)19-2/h4-8,12-13H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHXXEAMSGRODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)N2CC2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl]-N-[3-(dimethylamino)propyl]cyclopentanecarboxamide](/img/structure/B5243750.png)
![4-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5243761.png)
![5-(4-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5243773.png)
![N-benzyl-3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5243781.png)
![N-[bis(trichloromethyl)phosphanyl]-N-methylaniline](/img/structure/B5243793.png)
![ethyl (4Z)-1-(2-methoxyethyl)-2-methyl-5-oxo-4-[4-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5243802.png)

![ethyl 4-(4-methoxyphenyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5243824.png)
![17-(1,3-thiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5243847.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-methoxybenzamide](/img/structure/B5243851.png)
![1-[(2-Chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine;oxalic acid](/img/structure/B5243856.png)
![4-Methyl-3-[[[(4-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B5243862.png)


